

Application Note: Determination of Cycluron Residues by LC-MS/MS

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Compound of Interest		
Compound Name:	Cycluron	
Cat. No.:	B1210594	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycluron is a phenylurea herbicide used for pre-emergence control of broadleaf and grass weeds. Monitoring its residues in environmental and agricultural samples is crucial to ensure environmental safety and regulatory compliance. This application note details a robust and sensitive method for the quantitative analysis of **cycluron** residues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for various matrices, including soil and water, and provides the necessary protocols for sample preparation, instrumental analysis, and data interpretation.

Experimental Protocols Sample Preparation

Effective sample preparation is critical for removing interfering matrix components and concentrating the analyte of interest.[1] The choice of method depends on the sample matrix.

A. Water Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for isolating analytes from liquid samples.[1]

 Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[1]

Methodological & Application





- Sample Loading: Pass 100 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[2]
- Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.[1]
- Elution: Elute the retained **cycluron** from the cartridge with 5 mL of acetonitrile into a clean collection tube.[1]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3] Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[3][4]
- B. Soil/Food Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in solid matrices.[5]

- Sample Homogenization: Homogenize 10 g of the soil or food sample. For dry samples, add an appropriate amount of water to achieve a total water content of about 80-90%.[6]
- Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.[5]
- Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.
- Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
- Dispersive SPE (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant (acetonitrile layer)
 and transfer it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary
 Amine (PSA) sorbent. For matrices with high pigment content, such as spinach, the addition
 of graphitized carbon black (GCB) is recommended.[7]
- Final Centrifugation and Filtration: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes. Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.



LC-MS/MS Instrumentation and Conditions

Liquid chromatography coupled with tandem mass spectrometry provides high sensitivity and selectivity for the detection of pesticide residues.[8]

A. Liquid Chromatography (LC) Parameters

Parameter	Condition	
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)	
Mobile Phase A	Water with 0.1% formic acid	
Mobile Phase B	Acetonitrile with 0.1% formic acid	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Column Temperature	40°C	
Gradient Program	0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B	

B. Mass Spectrometry (MS/MS) Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.[9][10][11]



Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon

MRM Transitions for Cycluron

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
Cycluron	199.1	89.1	69.2	20

Note: Collision energy may require optimization based on the specific instrument.[10][11]

Data Presentation

The following tables summarize the expected quantitative performance of the method based on typical validation results for pesticide residue analysis.[12]

Table 1: Method Validation Parameters



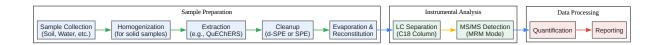
Parameter	Typical Value
Limit of Detection (LOD)	0.001 - 0.01 mg/kg
Limit of Quantification (LOQ)	0.005 - 0.05 mg/kg
Linearity (R²)	> 0.99
Recovery (%)	80 - 110%
Precision (RSD %)	< 15%

Table 2: Example Recovery and Precision Data

Matrix	Spiking Level (mg/kg)	Average Recovery (%)	RSD (%) (n=6)
Soil	0.01	95.2	8.5
0.1	98.7	6.2	
Water	0.01	102.1	7.1
0.1	99.5	5.4	
Spinach	0.01	88.9	11.3
0.1	92.4	9.8	

Visualizations Experimental Workflow

The overall experimental workflow for the analysis of cycluron residues is depicted below.





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Caption: LC-MS/MS workflow for cycluron residue analysis.

This detailed application note provides a comprehensive framework for the analysis of **cycluron** residues. The described protocols and parameters can be adapted and validated for specific laboratory instrumentation and sample matrices.

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